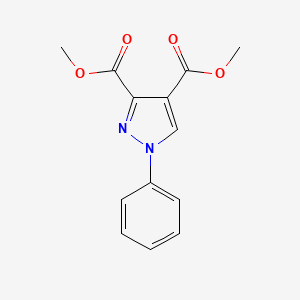

dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

Description

Properties

Molecular Formula |

C13H12N2O4 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

dimethyl 1-phenylpyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C13H12N2O4/c1-18-12(16)10-8-15(9-6-4-3-5-7-9)14-11(10)13(17)19-2/h3-8H,1-2H3 |

InChI Key |

VABYYEHSSHPDRI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The reaction involves a two-step process:

-

Cycloaddition : 3-Phenylsydnone reacts with DMAD in a concerted [3 + 2]-cycloaddition to form a bicyclic intermediate.

-

CO₂ Extrusion : The intermediate undergoes retro-Diels-Alder decomposition, releasing CO₂ and yielding the pyrazole core.

The overall reaction is represented as:

Kinetic and Mechanistic Insights

Kinetic studies by Huisgen and Gotthardt revealed a second-order reaction with an activation entropy (\Delta S^\neq) of , indicative of a highly ordered transition state. Solvent polarity had minimal impact on reaction rates, supporting a non-polarized transition state. Hammett substituent studies (ρ ≈ +0.8) further confirmed the electronic influence of substituents on the sydnone aryl group.

Optimization of Reaction Conditions

Solvent-Based Synthesis

Early methods employed high-boiling solvents like p-cymene at 90–110°C, achieving moderate to high yields. For example, refluxing 3-phenylsydnone with DMAD in p-cymene for 2–4 hours provided the product in 75–85% yield.

Table 1: Solvent-Based Reaction Parameters

Solvent-Free Synthesis

Recent advancements introduced solvent-free conditions to improve sustainability. Under microwave irradiation or thermal heating, the reaction proceeds efficiently without solvents, reducing purification steps and environmental impact. Yields remain comparable to solvent-based methods (70–80%).

Structural Characterization and Crystallography

X-ray crystallography confirms the planar pyrazole ring and ester functionalities. In this compound, weak C–H⋯O hydrogen bonds form cyclic dimers, stabilizing the crystal lattice. Disorder in methoxycarbonyl groups was observed in derivatives with bulkier substituents, highlighting steric influences on packing.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Substitution: The phenyl group and ester groups can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Scientific Research Applications

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate has been explored for various applications in scientific research:

1. Medicinal Chemistry:

- Antimicrobial Activity: This compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: Studies have shown that derivatives of this compound can reduce inflammation in animal models, indicating potential use in treating inflammatory diseases .

2. Biological Studies:

- Enzyme Inhibition: It interacts with biological targets, acting as an enzyme inhibitor, which is crucial for drug design targeting specific pathways in diseases .

- Cancer Research: Recent investigations highlight its anticancer properties, with studies demonstrating efficacy against certain cancer cell lines .

3. Industrial Applications:

- Dyes and Pigments Production: The compound serves as a precursor in synthesizing dyes and pigments due to its stable chemical structure and reactivity .

- Polymer Chemistry: It is utilized in the development of polymer materials, enhancing properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. This compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In a study involving carrageenan-induced edema in mice, this compound showed a significant reduction in paw swelling compared to control groups. This indicates its potential therapeutic application in treating inflammatory conditions.

Case Study 3: Anticancer Properties

Research published in prominent journals indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways .

Mechanism of Action

The mechanism of action of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Dimethyl 1-(4-Methylphenyl)-1H-Pyrazole-3,4-Dicarboxylate (III)

- Structural Differences: Replacing the phenyl group in II with a 4-methylphenyl group introduces steric and electronic modifications.

- Crystallographic Behavior : Compound III (C₁₄H₁₄N₂O₄) crystallizes with a disordered methoxycarbonyl group (occupancies 0.71 and 0.29), a feature absent in II . Despite this disorder, III also forms cyclic dimers via C–H···O bonds, similar to II .

- Hydrogen Bonding : Both II and III exhibit C–H···O interactions, but III shows weaker hydrogen-bonding angles (e.g., C5–H5···O4: 170° in II vs. 151° in III ) .

Dimethyl 1-(3-Chloro-4-Methylphenyl)-1H-Pyrazole-3,4-Dicarboxylate

- Impact of Halogen Substituents : The addition of a 3-chloro group disrupts the dimeric hydrogen-bonding network observed in II and III , instead forming C(5)C(8)[R₁²(7)] chains of rings .

- Biological Implications : Chlorinated derivatives often exhibit enhanced antimicrobial activity due to increased lipophilicity, though specific data for this compound remain unreported .

Positional Isomerism: 3,4- vs. 3,5-Dicarboxylate Derivatives

Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate

- Structural Contrasts : Shifting the ester groups to positions 3 and 5 (vs. 3 and 4 in II ) eliminates the cyclic dimer formation. The 3,5-dicarboxylate derivative lacks significant intermolecular interactions, resulting in simpler chain structures .

- Crystallographic Data: The compound exhibits weaker C–H···O and C–H···π interactions, with an interplanar angle of 71.74° between the pyrazole and cyanobenzyl rings .

Dimethyl 1-Cyanomethyl-1H-Pyrazole-3,5-Dicarboxylate

- Hydrogen-Bonding Patterns : Unlike II , this derivative forms centrosymmetric R₂²(10) dimers via C–H···O bonds, highlighting the influence of substituent position on supramolecular assembly .

Functional Group Modifications: Carboxylic Acid and Hydrazide Derivatives

1-Phenyl-1H-Pyrazole-3,4-Dicarboxylic Acid (I)

1-(4-Methoxyphenyl)-1H-Pyrazole-3,4-Dicarbohydrazide (IV)

- Supramolecular Features : The hydrazide group enables N–H···O and N–H···N hydrogen bonds, creating a 3D network distinct from the ester-based II .

Comparative Data Tables

Table 1: Structural and Hydrogen-Bonding Properties

Biological Activity

Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound exhibits potential in various pharmacological applications due to its unique structural features, which include two ester functional groups and a phenyl group attached to the pyrazole ring. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 252.25 g/mol. The compound's structure allows for various intermolecular interactions, such as hydrogen bonding, which significantly influence its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.25 g/mol |

| Functional Groups | Two ester groups, one phenyl group |

| Biological Class | Pyrazole derivatives |

Biological Activities

This compound has been studied for several biological activities:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains .

2. Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent through the inhibition of COX-2 enzymes. This activity is crucial for developing treatments for inflammatory diseases .

3. Antitumor Properties

this compound has been evaluated for its antitumor effects. It shows promise in inhibiting tumor cell proliferation in vitro, suggesting its potential as an anticancer drug candidate .

4. Analgesic Activity

The analgesic properties of pyrazole derivatives have been documented, with this compound contributing to pain relief in animal models .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory action may be attributed to the modulation of COX enzyme activity . Additionally, the ability to form cyclic dimers through hydrogen bonding enhances its stability and solubility, improving its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. This compound exhibited notable inhibitory effects compared to control groups .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rats, administration of this compound resulted in a significant reduction in inflammatory markers compared to untreated controls. This suggests its potential utility in treating inflammatory conditions .

Q & A

Q. What are the established synthetic routes for dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, and what reagents/conditions are critical?

Methodological Answer: The synthesis typically involves esterification of pyrazole dicarboxylic acid precursors. For example:

- Step 1: React 1H-pyrazole-3,4-dicarboxylic acid with methanol under acidic conditions (e.g., H₂SO₄) to form the dimethyl ester.

- Step 2: Introduce the phenyl group via nucleophilic substitution or cross-coupling reactions. Evidence from similar compounds (e.g., diethyl pyrazole-3,5-dicarboxylate) suggests using bromo- or iodoarenes with catalysts like Pd(PPh₃)₄ in refluxing THF .

- Critical Reagents: Anhydrous methanol, aryl halides, and palladium catalysts.

- Key Conditions: Reaction temperatures of 60–80°C and inert atmospheres (N₂/Ar) to prevent ester hydrolysis .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm ester groups (δ ~3.8–4.0 ppm for methyl esters) and phenyl substituents (aromatic protons at δ ~7.2–7.8 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the pyrazole ring .

- X-ray Crystallography: Single-crystal X-ray diffraction determines molecular geometry, dihedral angles between substituents, and hydrogen-bonding networks. For example, a related pyrazole derivative (C21H20N2O5) crystallizes in a monoclinic system with Z = 4 .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 380.3939 for C21H20N2O5) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways. ICReDD’s approach integrates reaction path searches with experimental validation to reduce trial-and-error steps .

- Solvent/Reagent Screening: Machine learning (ML) models trained on reaction databases predict optimal solvents (e.g., DMF for SNAr reactions) or catalysts (e.g., Pd-based systems for cross-coupling) .

- Case Study: A failed cyclization attempt in a related pyrazolopyridine system () highlights the need for computational pre-screening to avoid unproductive pathways.

Q. How should researchers address contradictions in spectroscopic data or unexpected byproduct formation?

Methodological Answer:

- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities. For example, ester hydrolysis byproducts (carboxylic acids) may form under basic conditions, detectable via HRMS .

- Controlled Experiments: Vary one parameter at a time (e.g., temperature, catalyst loading) to isolate factors causing data discrepancies. For instance, ’s unsuccessful cyclization under basic conditions suggests testing acidic or neutral media .

- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) to confirm assignments .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. For example, diethyl pyrazole-3,5-dicarboxylate (purity >99%) requires rigorous drying to avoid ester degradation .

- Flow Chemistry: Continuous-flow reactors enhance reproducibility in esterification steps by maintaining precise temperature and mixing .

- DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., molar ratios, reaction time). A 2³ factorial design could resolve low yields in phenyl group installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.